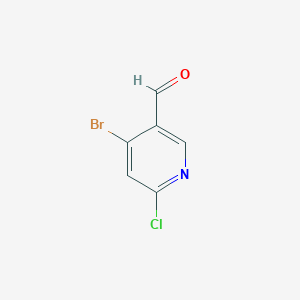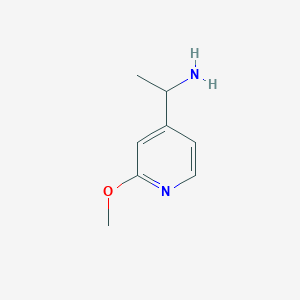
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
Descripción general
Descripción
The compound "1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile" is a chemical that features a cyclopropane ring, a bromopyridine moiety, and a nitrile group. This structure is of interest due to the reactivity of the cyclopropane ring and the potential for further functionalization through the bromopyridine and nitrile groups. The cyclopropane core is a common motif in various biologically active compounds and pharmaceuticals, making the synthesis and study of such compounds valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. One approach is the one-pot asymmetric synthesis starting from bromonitroalkenes and alkyl aldehydes under aminocatalytic conditions, which yields cyclopropanes with quaternary centers. This method provides good yield and excellent enantioselectivities, with moderate to excellent diastereoselectivities . Another method involves the reaction of bromo-substituted furanones with stabilized carbanions, leading to the formation of cyclopropane lactones or fused heterocyclic compounds, depending on the nucleophiles used . These methods highlight the versatility of bromo-substituted compounds in constructing the cyclopropane ring.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex due to the presence of multiple stereocenters and the potential for forming diastereoisomers. Theoretical data from DFT calculations suggest an SN2 mechanism for the cyclization process, with diastereoselectivity arising from the energetic balance in the transition states and the relative stabilities of the starting rotamers and final products . X-ray diffraction has been used to establish the crystal structure of related compounds, providing insight into the arrangement of substituents around the cyclopropane core .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the three-membered ring and the reactivity of the substituents. For instance, bromocyclopropenes can be used as synthons for the preparation of more complex structures like 1H-Cyclopropa[b]phenanthrene through Diels-Alder reactions followed by aromatization . The presence of a nitrile group also opens up possibilities for further functionalization through reactions such as the Tandem Michael addition/imino-nitrile cyclization, which can lead to the synthesis of pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile" and related compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like the nitrile and the electron-rich bromopyridine moiety can affect the compound's reactivity, polarity, and overall stability. The cyclopropane ring itself is known for its high ring strain, which can significantly impact the compound's reactivity and the types of reactions it can participate in. These properties are crucial for the compound's potential applications in organic synthesis and drug development .
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Cyclization : A study by Cho and Kim (2008) demonstrates the use of 3-Bromopyridine-4-carbaldehyde, a related compound, in cyclization reactions with carboxylic acids under carbon monoxide pressure, using a palladium catalyst. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Synthesis of Antibacterial Agents : Bogdanowicz et al. (2013) explored the synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds exhibited antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
One-Pot Synthesis Techniques : Bardasov et al. (2018) proposed a one-pot procedure for synthesizing 6-alkyl-4-amino-2-bromopyridine-3,5- dicarbonitriles, showcasing the efficiency and simplicity of this method in chemical synthesis (Bardasov et al., 2018).
Pyridylcarbene Formation : A study by Abarca et al. (2006) investigated the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure, leading to the formation of various pyridine derivatives, including 1-(6-Bromopyridin-2-yl)ethanol and 1-(6-Bromopyridin-2-yl)ethanone (Abarca et al., 2006).
Synthesis of Fluorescent Pyridines : Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride. These compounds exhibited considerable antibacterial activity and fluorescence properties (Girgis et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCKVSPYCDOOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243299 | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093879-77-6 | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093879-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

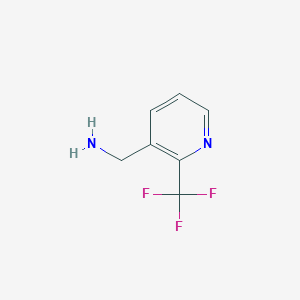

![Methyl (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B3026681.png)
![2-[[2-[[2-[[2-[[2-[[2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B3026682.png)
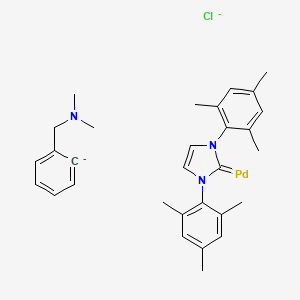
![(4aS,9bR)-ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3026684.png)
![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3026685.png)
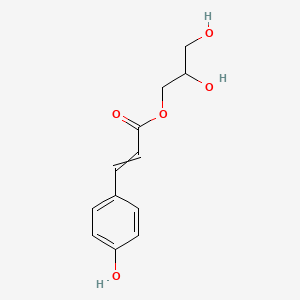
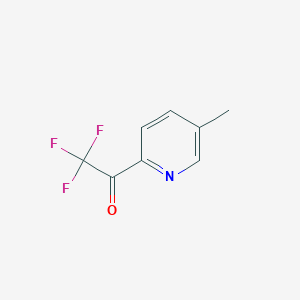

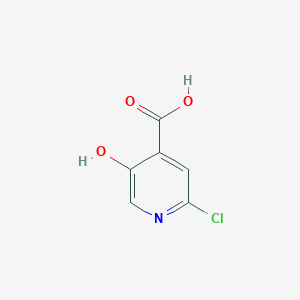
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)
